molecular formula C8H4ClF3O2 B1297548 3-(Trifluoromethoxy)benzoyl chloride CAS No. 86270-03-3

3-(Trifluoromethoxy)benzoyl chloride

Cat. No. B1297548
CAS RN: 86270-03-3
M. Wt: 224.56 g/mol
InChI Key: MGKIOAXLPYJSMU-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H4ClF3O2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 3-(Trifluoromethoxy)benzoyl chloride has been described in several studies. For instance, it has been used in the preparation of intermediates required for the synthesis of C-2 and C-3 substituted pyrazolo .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethoxy)benzoyl chloride is characterized by a benzoyl group attached to a trifluoromethoxy group . The compound has a molecular weight of 224.56 g/mol . The IUPAC name for this compound is 3-(trifluoromethoxy)benzoyl chloride .


Chemical Reactions Analysis

3-(Trifluoromethoxy)benzoyl chloride is involved in various chemical reactions. For example, it reacts with sodium salts of N, N -disubstituted dithiocarbamic acids to yield a series of dithiocarbamates . It also undergoes the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst .


Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)benzoyl chloride has a molecular weight of 224.56 g/mol . It has a complexity of 217 and a topological polar surface area of 26.3 Ų . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

General Information “3-(Trifluoromethoxy)benzoyl chloride” is a chemical compound with the CAS Number: 86270-03-3 . It has a molecular weight of 224.57 and is typically stored at ambient temperature . This compound is a liquid and has a density of 1.43 .

Safety And Hazards

Handling 3-(Trifluoromethoxy)benzoyl chloride requires caution as it can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKIOAXLPYJSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335084
Record name 3-(Trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzoyl chloride

CAS RN

86270-03-3
Record name 3-(Trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)benzoyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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